molecular formula C12H14S2 B428797 2,2',4,4'-Tetramethyl-3,3'-bithiophene

2,2',4,4'-Tetramethyl-3,3'-bithiophene

Cat. No.: B428797
M. Wt: 222.4g/mol
InChI Key: WHQSAAJASHEWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2',4,4'-Tetramethyl-3,3'-bithiophene is a high-value chemical building block for advanced scientific research, particularly in the fields of organic electronics and stereoselective catalysis. Its structure, featuring methyl groups at the 4 and 4' positions, contributes to its distinctive electronic properties and makes it a versatile precursor for developing more complex molecular architectures. In materials science, bithiophene derivatives are fundamental components for constructing conjugated polymers and small molecules used in electronic devices . These compounds are pivotal for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to their exceptional electrical and optical properties . The methyl substituents on the bithiophene core can enhance solubility and processability, while also influencing the molecular packing and ultimate performance of the derived materials . Furthermore, structurally similar tetramethyl-bithiophenes have demonstrated significant utility in homogeneous catalysis. For instance, chiral ligands based on a tetramethyl-bithiophene scaffold have been employed in asymmetric hydrogenation reactions, yielding excellent enantiomeric excesses with substrates like ketoesters and acrylic acids . This highlights the potential of the bithiophene core in designing efficient catalysts for synthesizing enantiopure compounds. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C12H14S2

Molecular Weight

222.4g/mol

IUPAC Name

3-(2,4-dimethylthiophen-3-yl)-2,4-dimethylthiophene

InChI

InChI=1S/C12H14S2/c1-7-5-13-9(3)11(7)12-8(2)6-14-10(12)4/h5-6H,1-4H3

InChI Key

WHQSAAJASHEWQG-UHFFFAOYSA-N

SMILES

CC1=CSC(=C1C2=C(SC=C2C)C)C

Canonical SMILES

CC1=CSC(=C1C2=C(SC=C2C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Conformational Differences

  • 3,3'-Dimethyl-2,2'-Bithiophene ():

    • Methyl groups at 3,3' positions lead to a unique gauche-gauche conformation due to steric repulsion between substituents.
    • Reduced π-conjugation compared to unsubstituted 2,2'-bithiophene, as the torsional barrier increases (~10 kcal/mol).
    • Computational studies (HF/6-31G*) show a single energy minimum, contrasting with the anti-gauche and syn-gauche conformers of 4,4'- or 5,5'-dimethyl derivatives .
  • 4,4'-Dimethyl-2,2'-Bithiophene ():

    • Behaves similarly to unsubstituted 2,2'-bithiophene, with two stable conformers (anti-gauche and syn-gauche).
    • Lower steric hindrance allows for greater planarity and enhanced π-conjugation, leading to higher fluorescence quantum yields compared to 3,3'-substituted analogs .
  • 3,3’,4,4’-Tetramethyl-2,2’-Bithiophene ():

    • A related isomer with methyl groups at 3,3’,4,4’ positions. Structural differences (linkage at 2,2’ vs. 3,3’) result in distinct electronic properties and applications.

Electronic and Spectroscopic Properties

  • 3,3'-Dialkoxy-2,2'-Bithiophenes ():
    • Exhibit red-shifted absorption spectra due to electron-donating alkoxy groups.
    • Fluorescence quantum yields are lower than 4,4'-dialkyl derivatives, attributed to increased torsional strain in the excited state .
  • 5,5’-Diethynyl-3,3’-Dihexyl-2,2’-Bithiophene ():
    • Alkyl chains at 3,3' positions improve solubility while minimally affecting optical band gaps (~2.74–2.8 eV).
    • Ethynyl groups extend conjugation, enabling applications in organic semiconductors .

Data Table: Comparative Analysis of Bithiophene Derivatives

Compound Substituent Positions Conformation Synthesis Method Key Properties/Applications References
2,2',4,4'-Tetramethyl-3,3'-Bithiophene 2,2',4,4' (3,3'-linkage) Twisted (gauche) Pd coupling/Bromination Steric hindrance, materials research [7, 20]
3,3'-Dimethyl-2,2'-Bithiophene 3,3' Gauche-gauche Kumada coupling Reduced π-conjugation, torsional strain [16]
4,4'-Dimethyl-2,2'-Bithiophene 4,4' Anti-gauche/syn-gauche Electrophilic substitution Planar structure, high fluorescence [15, 16]
2,2',5,5'-Tetramethyl-4,4'-bis(diphenylphosphino)-3,3'-Bithiophene 2,2',5,5' (4,4'-PPh2) Planar (chelating) Multi-step synthesis Catalytic ligand for asymmetric hydrogenation [1, 2]

Key Research Findings

  • Conformational Flexibility : 3,3'-substituted bithiophenes exhibit restricted rotation due to steric effects, impacting their electronic properties .
  • Catalytic Efficiency : Phosphine-modified 3,3'-bithiophenes achieve >90% enantiomeric excess in hydrogenation reactions, outperforming less sterically hindered analogs .
  • Material Design : Alkyl/alkoxy substituents at 3,3' positions balance solubility and optoelectronic performance in conjugated polymers .

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